2-(8-(2,3-dimethylphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(2-ethylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(8-(2,3-dimethylphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(2-ethylphenyl)acetamide is a useful research compound. Its molecular formula is C23H23N5O3 and its molecular weight is 417.469. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-(8-(2,3-dimethylphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(2-ethylphenyl)acetamide is a complex organic molecule with potential pharmacological applications. Its structure incorporates a triazole and pyrazine moiety, which are known for their biological activity, particularly in cancer treatment and as kinase inhibitors. This article reviews the biological activity of this compound based on existing literature and research findings.
Structural Characteristics
The compound features multiple functional groups that enhance its biological activity:
- Triazole Ring : Known for its role in various biological processes and as a scaffold for drug development.
- Pyrazine Moiety : Contributes to the compound's lipophilicity and potential interaction with biological targets.
- Dimethylphenoxy Group : May enhance selectivity towards specific receptors or enzymes.
Biological Activity Overview
Research indicates that compounds similar to this structure exhibit significant biological activities, particularly as c-Met kinase inhibitors . The c-Met pathway is crucial in cancer cell proliferation and metastasis. Studies have shown that derivatives of triazolo[4,3-a]pyrazines have promising anti-tumor activity across various cancer cell lines.
Table 1: Comparison of Biological Activities
Compound Name | Structure Features | Biological Activity |
---|---|---|
1. Triazolo[4,3-a]pyrazine Derivative | Lacks trifluoromethyl group | Moderate anti-tumor activity |
2. 5-Fluoro-N-[4-(trifluoromethyl)phenyl]acetamide | Similar acetamide structure | Lower kinase inhibition |
3. 8-(4-Methoxyphenyl)-triazolo[4,3-a]pyrazine | Different substituent pattern | Limited anti-cancer activity |
The unique combination of functional groups in the target compound may offer enhanced selectivity and potency compared to these similar compounds .
The proposed mechanism of action involves the inhibition of specific kinases involved in tumor growth and survival pathways. The compound's interaction with c-Met has been highlighted in various studies, suggesting that it may disrupt signaling pathways critical for cancer cell proliferation.
Case Studies
-
In Vitro Studies : Compounds with similar structures have been tested against various cancer cell lines:
- A549 (Lung Cancer) : Showed significant growth inhibition with IC50 values indicating potent efficacy.
- MCF-7 (Breast Cancer) : Demonstrated effective anti-proliferative effects.
- HeLa (Cervical Cancer) : Exhibited marked sensitivity to treatment.
- In Vivo Studies : Preliminary animal studies have indicated promising results in tumor reduction when administered at specific dosages.
Synthesis and Development
The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of various functional groups while maintaining structural integrity. The synthetic pathways often include:
- Formation of the triazole ring through cyclization reactions.
- Introduction of the phenoxy group via nucleophilic substitution.
Future Directions
Further research is warranted to explore:
- Pharmacokinetics : Understanding absorption, distribution, metabolism, and excretion (ADME) properties to optimize therapeutic use.
- Toxicology Studies : Evaluating safety profiles to establish a therapeutic window for clinical applications.
- Combination Therapies : Investigating synergistic effects with existing chemotherapeutic agents.
Propiedades
IUPAC Name |
2-[8-(2,3-dimethylphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(2-ethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O3/c1-4-17-9-5-6-10-18(17)25-20(29)14-28-23(30)27-13-12-24-22(21(27)26-28)31-19-11-7-8-15(2)16(19)3/h5-13H,4,14H2,1-3H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYFWUDRQBFWKHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CN2C(=O)N3C=CN=C(C3=N2)OC4=CC=CC(=C4C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.